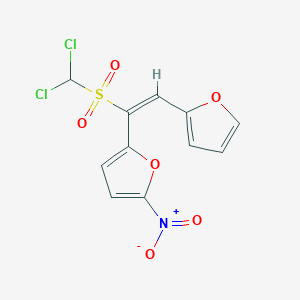![molecular formula C14H15N5O B12901955 2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol CAS No. 87594-82-9](/img/structure/B12901955.png)
2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Propriétés
Numéro CAS |
87594-82-9 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-[methyl-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-18(7-8-20)13-10-15-14-12(17-13)9-16-19(14)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3 |
Clé InChI |
PQKHDBYMIKHZJB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


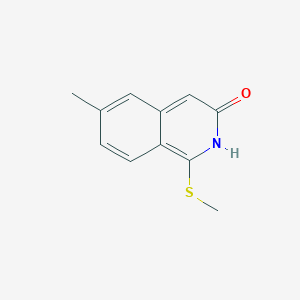
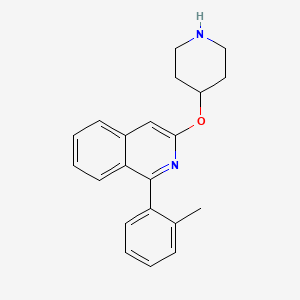
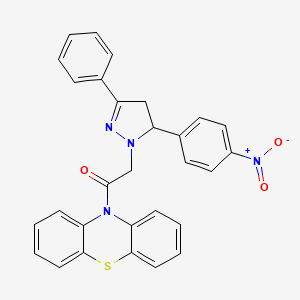
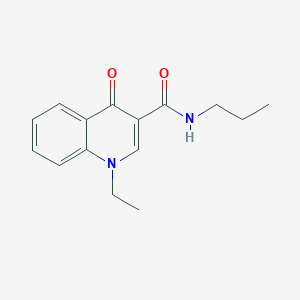


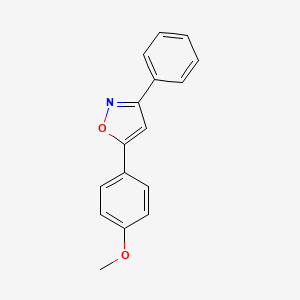
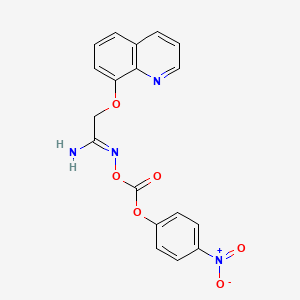
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
